molecular formula C4H7NO4 B105924 L-Aspartic acid-15N CAS No. 3715-16-0

L-Aspartic acid-15N

Cat. No. B105924
CAS RN: 3715-16-0
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-KPHKZEKTSA-N
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Patent
US05872285

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C([O-])(=O)/C=C\C([O-])=O.[NH4+].[NH4+].[NH2:12][CH:13]([C:18]([O-:20])=[O:19])[CH2:14][C:15]([O-:17])=[O:16].[NH4+].[NH4+].N[C@H](C(O)=O)CC(O)=O.Cl>>[NH2:12][CH:13]([C:18]([OH:20])=[O:19])[CH2:14][C:15]([OH:17])=[O:16] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
N
Name
Quantity
30 g
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessel
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
The gas inlet valve was then closed
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was thereafter heated to about 140-150 degrees C
WAIT
Type
WAIT
Details
over a period of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained in this temperature range for an additional 50 minutes
Duration
50 min
WAIT
Type
WAIT
Details
The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period
CUSTOM
Type
CUSTOM
Details
After the temperature of about 140-150 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
and the autogenous pressure had been maintained for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the contents of the reactor were expelled into a second vessel at ambient pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05872285

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C([O-])(=O)/C=C\C([O-])=O.[NH4+].[NH4+].[NH2:12][CH:13]([C:18]([O-:20])=[O:19])[CH2:14][C:15]([O-:17])=[O:16].[NH4+].[NH4+].N[C@H](C(O)=O)CC(O)=O.Cl>>[NH2:12][CH:13]([C:18]([OH:20])=[O:19])[CH2:14][C:15]([OH:17])=[O:16] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
N
Name
Quantity
30 g
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessel
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
The gas inlet valve was then closed
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was thereafter heated to about 140-150 degrees C
WAIT
Type
WAIT
Details
over a period of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained in this temperature range for an additional 50 minutes
Duration
50 min
WAIT
Type
WAIT
Details
The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period
CUSTOM
Type
CUSTOM
Details
After the temperature of about 140-150 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
and the autogenous pressure had been maintained for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the contents of the reactor were expelled into a second vessel at ambient pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05872285

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C([O-])(=O)/C=C\C([O-])=O.[NH4+].[NH4+].[NH2:12][CH:13]([C:18]([O-:20])=[O:19])[CH2:14][C:15]([O-:17])=[O:16].[NH4+].[NH4+].N[C@H](C(O)=O)CC(O)=O.Cl>>[NH2:12][CH:13]([C:18]([OH:20])=[O:19])[CH2:14][C:15]([OH:17])=[O:16] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
N
Name
Quantity
30 g
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessel
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
The gas inlet valve was then closed
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was thereafter heated to about 140-150 degrees C
WAIT
Type
WAIT
Details
over a period of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained in this temperature range for an additional 50 minutes
Duration
50 min
WAIT
Type
WAIT
Details
The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period
CUSTOM
Type
CUSTOM
Details
After the temperature of about 140-150 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
and the autogenous pressure had been maintained for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the contents of the reactor were expelled into a second vessel at ambient pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.